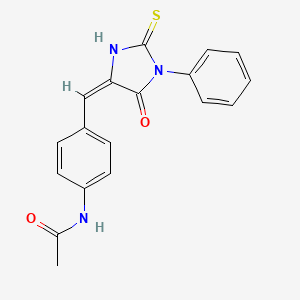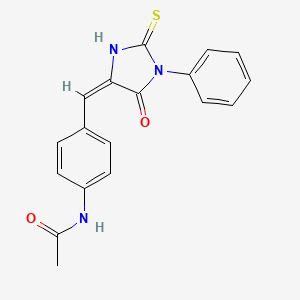
4-(Diethylamino)-1-(2,4,6-triethoxyphenyl)butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Diethylamino)-1-(2,4,6-triethoxyphenyl)butan-1-one is an organic compound that belongs to the class of ketones. This compound features a butanone backbone substituted with a diethylamino group and a triethoxyphenyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylamino)-1-(2,4,6-triethoxyphenyl)butan-1-one typically involves the following steps:
Formation of the Butanone Backbone: The initial step involves the preparation of the butanone backbone. This can be achieved through the aldol condensation of acetone with an appropriate aldehyde, followed by dehydration to form the α,β-unsaturated ketone.
Introduction of the Diethylamino Group: The diethylamino group can be introduced via nucleophilic substitution reactions. This involves the reaction of the α,β-unsaturated ketone with diethylamine under basic conditions.
Attachment of the Triethoxyphenyl Group: The triethoxyphenyl group can be introduced through Friedel-Crafts acylation. This involves the reaction of the α,β-unsaturated ketone with 2,4,6-triethoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting the ketone to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents such as bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted aromatic derivatives.
科学的研究の応用
4-(Diethylamino)-1-(2,4,6-triethoxyphenyl)butan-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(Diethylamino)-1-(2,4,6-triethoxyphenyl)butan-1-one involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, while the triethoxyphenyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The exact pathways and targets are subject to ongoing research.
類似化合物との比較
Similar Compounds
4-(Dimethylamino)-1-(2,4,6-triethoxyphenyl)butan-1-one: Similar structure but with dimethylamino instead of diethylamino.
4-(Diethylamino)-1-(2,4,6-trimethoxyphenyl)butan-1-one: Similar structure but with trimethoxyphenyl instead of triethoxyphenyl.
4-(Diethylamino)-1-(2,4,6-triethoxyphenyl)pentan-1-one: Similar structure but with a pentanone backbone instead of butanone.
Uniqueness
The unique combination of the diethylamino group and the triethoxyphenyl group in 4-(Diethylamino)-1-(2,4,6-triethoxyphenyl)butan-1-one imparts distinct chemical properties, such as enhanced lipophilicity and specific reactivity patterns, making it a valuable compound for various research applications.
特性
CAS番号 |
42817-98-1 |
|---|---|
分子式 |
C20H33NO4 |
分子量 |
351.5 g/mol |
IUPAC名 |
4-(diethylamino)-1-(2,4,6-triethoxyphenyl)butan-1-one |
InChI |
InChI=1S/C20H33NO4/c1-6-21(7-2)13-11-12-17(22)20-18(24-9-4)14-16(23-8-3)15-19(20)25-10-5/h14-15H,6-13H2,1-5H3 |
InChIキー |
WXYPUBPXYYOHGR-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCCC(=O)C1=C(C=C(C=C1OCC)OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


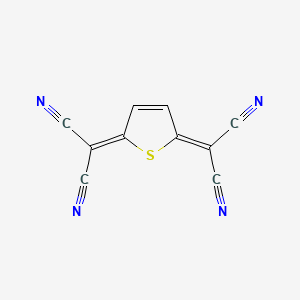

![4-Hydrazinyl-7-pentofuranosyl-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B14668947.png)
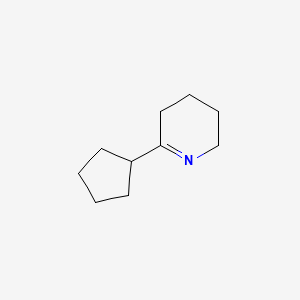


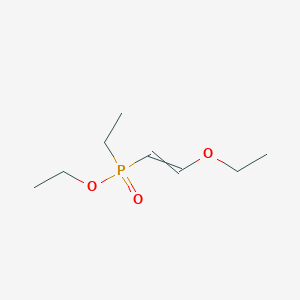
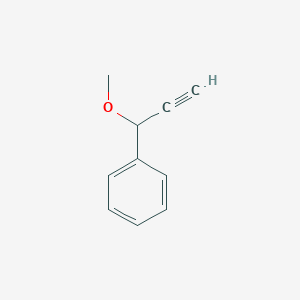
![2-{[4-(Diethylamino)but-2-yn-1-yl]oxy}cyclohexan-1-ol](/img/structure/B14668975.png)
